molecular formula C20H28N2O8 B12884606 Diethyl 1,1'-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) CAS No. 7596-14-7

Diethyl 1,1'-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate)

Cat. No.: B12884606
CAS No.: 7596-14-7
M. Wt: 424.4 g/mol
InChI Key: VUVWFAVRKUHEIO-UHFFFAOYSA-N
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Description

Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C20H28N2O8 It is known for its unique structure, which includes two pyrrolidine-3-carboxylate groups connected by a hexane-1,6-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) typically involves the reaction of diethyl 4,5-dioxopyrrolidine-3-carboxylate with hexane-1,6-diamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
  • 1,6-Bismaleimidohexane
  • N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)urea]

Uniqueness

Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexane-1,6-diyl linker and pyrrolidine-3-carboxylate groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

7596-14-7

Molecular Formula

C20H28N2O8

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 1-[6-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)hexyl]-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H28N2O8/c1-3-29-19(27)13-11-21(17(25)15(13)23)9-7-5-6-8-10-22-12-14(16(24)18(22)26)20(28)30-4-2/h13-14H,3-12H2,1-2H3

InChI Key

VUVWFAVRKUHEIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CCCCCCN2CC(C(=O)C2=O)C(=O)OCC

Origin of Product

United States

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